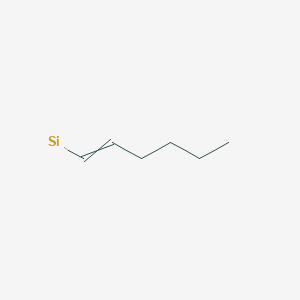
1-Silyl-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a hexenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-1-en-1-yl)silane typically involves the reaction of hex-1-ene with a silicon-containing reagent. One common method is the hydrosilylation of hex-1-ene using a silane compound in the presence of a catalyst. For example, trichlorosilane can be used in the presence of a platinum catalyst to produce (Hex-1-en-1-yl)silane .
Industrial Production Methods: Industrial production of (Hex-1-en-1-yl)silane often employs similar hydrosilylation techniques but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (Hex-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Reduction reactions can convert the silicon-chlorine bonds to silicon-hydrogen bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Nucleophiles like alkoxides or amines are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include silanols, silanes, and various substituted silanes, depending on the specific reagents and conditions used .
Scientific Research Applications
(Hex-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are explored for potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals and medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which (Hex-1-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include the formation and breaking of silicon-carbon and silicon-oxygen bonds .
Comparison with Similar Compounds
Trichloro(1-hexen-1-yl)silane: Similar in structure but contains three chlorine atoms attached to the silicon.
Dimethyl(phenyl)(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-1-yl)silane: Contains additional functional groups that provide different reactivity.
Uniqueness: (Hex-1-en-1-yl)silane is unique due to its specific hexenyl group attached to the silicon atom, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Properties
Molecular Formula |
C6H11Si |
|---|---|
Molecular Weight |
111.24 g/mol |
InChI |
InChI=1S/C6H11Si/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3 |
InChI Key |
DDDHNOQMQJZXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















